molecular formula C12H17BrO3 B8699612 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene CAS No. 651326-66-8

1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene

Cat. No.: B8699612
CAS No.: 651326-66-8
M. Wt: 289.16 g/mol
InChI Key: XCJHGVRWMFLYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene is a useful research compound. Its molecular formula is C12H17BrO3 and its molecular weight is 289.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

651326-66-8

Molecular Formula

C12H17BrO3

Molecular Weight

289.16 g/mol

IUPAC Name

1-bromo-2-(1-ethoxyethoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C12H17BrO3/c1-4-15-9(2)16-8-10-7-11(14-3)5-6-12(10)13/h5-7,9H,4,8H2,1-3H3

InChI Key

XCJHGVRWMFLYTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC1=C(C=CC(=C1)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve (2-bromo-5-methoxy-phenyl)methanol (5.0 g, 23 mmol) in dry dichloromethane (120 mL) and cool to 0° C. under nitrogen. Add ethyl vinyl ether (2.5 g, 34 mmol) followed by pyridinium p-toluenesulfonate (580 mg, 2.3 mmol). Warm to room temperature and stir for 2 hours. Pour reaction into saturated aqueous sodium bicarbonate and extract twice with dichloromethane. Combine organic layers and wash with water and brine. Dry with sodium sulfate, filter and concentrate in vacuo to yield 6.6 g (100%) of title compound as a clear colorless oil. 1H NMR (CDCl3) δ 7.41 (d, J=8.6 Hz, 1H), 7.08 (d, J=3.1 Hz, 1H), 6.71 (dd, J=8.8, 3.1 Hz, 1H), 4.88 (q, J=5.3 Hz, 1H), 4.65 (ab, Jab=13.3 Hz, H), 4.55 (ab, Jab=13.3 Hz, 1H), 3.8 (s, 3H), 3.71 (m, 1H), 3.55 (m, 1H), 1.41 (d, J=5.3 Hz, 3H), 1.23 (t, J=7.0 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

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